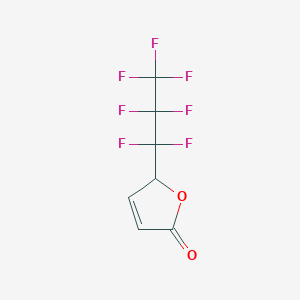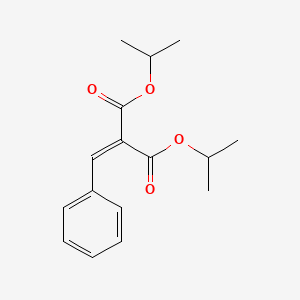
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is an organic compound with the molecular formula C16H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by phenylmethylene and bis(1-methylethyl) ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester typically involves the esterification of propanedioic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenylmethylene group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the esterified propanedioic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanedioic acid and isopropanol, which can further participate in biochemical pathways. The phenylmethylene group can interact with aromatic receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- Propanedioic acid, oxo-, bis(1-methylethyl) ester
- Propanedioic acid, bis(1-methylpropyl) ester
Uniqueness
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is unique due to the presence of the phenylmethylene group, which imparts distinct chemical properties and potential applications. The combination of ester and phenylmethylene groups makes it versatile for various chemical reactions and research applications.
Propriétés
Numéro CAS |
155306-02-8 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
dipropan-2-yl 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H20O4/c1-11(2)19-15(17)14(16(18)20-12(3)4)10-13-8-6-5-7-9-13/h5-12H,1-4H3 |
Clé InChI |
IWBRIUOCFWJGPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(=CC1=CC=CC=C1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
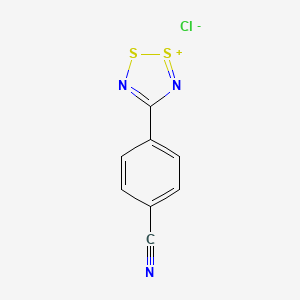
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)
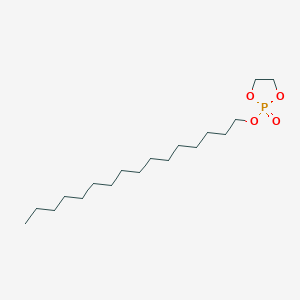
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

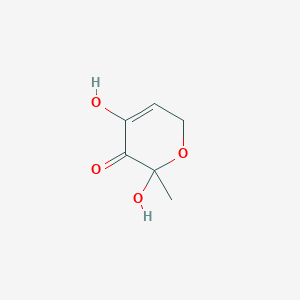
acetate](/img/structure/B12548326.png)

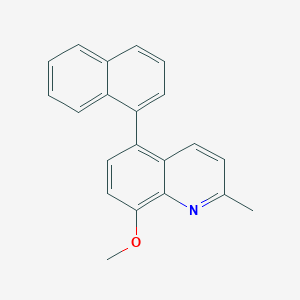

![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
